Technical Guide: 6-Chloro-1,2-benzisothiazol-3-yl piperazine
Technical Guide: 6-Chloro-1,2-benzisothiazol-3-yl piperazine
The following technical guide details the chemical entity 6-Chloro-1,2-benzisothiazol-3-yl piperazine , a critical heterocyclic scaffold used in the synthesis of atypical antipsychotics and a known structural analog of the Ziprasidone intermediate.[1][2]
Chemical Identity, Synthesis, and Analytical Profiling
Executive Summary
6-Chloro-1,2-benzisothiazol-3-yl piperazine (CAS: 131540-87-9) is a pharmacologically active piperazinyl-benzisothiazole derivative.[1][2] While structurally homologous to BITP (the core intermediate for Ziprasidone), the presence of the chlorine atom at the C6 position alters its lipophilicity and receptor binding affinity.[1]
This compound serves two primary roles in pharmaceutical development:
-
Active Scaffold: A precursor for novel antipsychotic candidates targeting dopamine (D2) and serotonin (5-HT2A) receptors.[1][2]
-
Impurity Marker: A critical process impurity in the manufacturing of benzisothiazole-based drugs, originating from chlorinated contaminants in starting materials.[1]
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | 6-chloro-3-(piperazin-1-yl)-1,2-benzothiazole |
| Common Name | 6-Chloro-BITP; 6-Cl-BITP |
| CAS Number | 131540-87-9 |
| Molecular Formula | C₁₁H₁₂ClN₃S |
| Molecular Weight | 253.75 g/mol |
| Appearance | White to pale yellowish crystalline powder |
| Solubility | Soluble in DCM, DMF, DMSO; slightly soluble in Methanol |
| Melting Point | 215–217 °C (as HCl salt) |
Synthetic Architecture
The synthesis of 6-Chloro-BITP relies on a Nucleophilic Aromatic Substitution (SNAr) mechanism.[1][2] Unlike simple phenyl systems, the 1,2-benzisothiazole ring is electron-deficient, particularly at the C3 position, making it highly susceptible to nucleophilic attack by the secondary amine of piperazine.[1]
Retrosynthetic Pathway
The pathway begins with 6-chloro-1,2-benzisothiazolin-3-one , which is chlorinated to form the highly reactive 3,6-dichloro-1,2-benzisothiazole intermediate.[1][2] This intermediate then undergoes selective substitution.[1]
Figure 1: Synthetic route from the lactam precursor to the final piperazine derivative.[1][2][3]
Detailed Experimental Protocol
This protocol is designed for high purity (>98%) to minimize the formation of bis-substituted byproducts.[1][2]
Step 1: Activation (Chlorination) [1][2]
-
Reagent: Phosphoryl chloride (POCl₃) or Thionyl Chloride (SOCl₂).[1][2]
-
Procedure:
Step 2: Nucleophilic Substitution (SNAr)
-
Reagents: Anhydrous Piperazine (3.0 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).[1][2]
-
Procedure:
-
Dissolve piperazine (excess is vital to prevent dimerization) in DMF.[1][2]
-
Cool to 0–5°C.
-
Add solution of 3,6-dichloro-1,2-benzisothiazole dropwise over 30 minutes.
-
Allow to warm to Room Temperature (25°C) and stir for 4 hours.
-
Quench: Pour into ice-water mixture. The product typically precipitates as a solid.[1]
-
Purification: Recrystallize from Ethyl Acetate/Hexane.
-
Why this works: The chlorine at C3 is part of the imidoyl chloride moiety (–N=C(Cl)–), which is significantly more electrophilic than the aryl chlorine at C6.[1][2] This ensures regioselectivity.[1]
Analytical Profiling & Impurity Control[1][4]
In drug development, this compound is often tracked as "Impurity X" in Ziprasidone batches.[1] Differentiating it from the non-chlorinated analog (BITP) is critical.[1][2]
HPLC Method Parameters
The following method separates 6-Chloro-BITP from standard BITP and the bis-piperazine impurity.[1][2]
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Zorbax Eclipse XDB-C18), 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (primary) and 220 nm |
| Retention Logic | 6-Chloro-BITP elutes later than BITP due to the lipophilic chloro-substituent.[1][2] |
Impurity Fate Mapping
Understanding where this compound originates and where it goes is essential for CMC (Chemistry, Manufacturing, and Controls).[1]
Figure 2: Fate mapping of the 6-chloro impurity through the manufacturing process.
Pharmacology & Toxicology
While primarily an intermediate, the 6-chloro moiety imparts specific biological activities relevant to safety assessments.
-
Receptor Affinity: Like its parent scaffold, 6-Chloro-BITP exhibits high affinity for Dopamine D2 and Serotonin 5-HT2A receptors.[1][2]
-
Toxicology:
References
-
BenchChem. (2024).[1][2] 6-Chloro-1,2-benzisothiazol-3-yl piperazine: Structure and Properties. Retrieved from [1][2]
-
LGC Standards. (n.d.). Impurity Standards for Ziprasidone: 6-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole.[1][2] Retrieved from [1][2]
-
PubChem. (2025).[1][2] Compound Summary: 6-Chloro-3-(1-piperazinyl)-1,2-benzisothiazole (CAS 131540-87-9).[1][2] Retrieved from [1][2]
-
Urban, F. J., et al. (1990).[1] Process for the preparation of 3-(1-piperazinyl)-1,2-benzisothiazole. U.S. Patent 4,831,031.[1][4] (Describes the base scaffold synthesis).
-
Yevich, J. P., et al. (1986).[1] Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)-piperazine derivatives as potential antipsychotic agents. Journal of Medicinal Chemistry, 29(3), 359–369.[1][2]
Sources
- 1. US6111105A - Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Ziprasidone hydrochloride, CP-88059, CP-88059-01, Geodon, Zeldox-药物合成数据库 [drugfuture.com]
- 4. US6111105A - Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole - Google Patents [patents.google.com]
